molecular formula AlCaO3P+ B576315 Calcium aluminum phosphonate CAS No. 1318-42-9

Calcium aluminum phosphonate

Cat. No.: B576315
CAS No.: 1318-42-9
M. Wt: 146.03
InChI Key: GJNUCCVNISIVSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium Aluminum Phosphonate is an advanced research reagent developed for investigating novel applications in environmental remediation and materials science. This compound is of significant interest for studying phosphate sequestration mechanisms. Its structure is hypothesized to facilitate the formation of insoluble, stable complexes with phosphate ions through ligand exchange and inner-sphere complexation, leading to precipitates like calcium phosphate and stable bonds such as Al-O-P . This makes it a valuable model compound for researching water treatment strategies to mitigate eutrophication, a major global water quality issue caused by excessive phosphorus . Furthermore, its potential is being explored in the development of protective coatings for cultural heritage materials. The formation of stable aluminum phosphate phases, which have a low solubility product and a strong bonding affinity to calcareous stone substrates (the main component of marble), can protect against environmental weathering and acidic dissolution . In corrosion science, metal phosphonates are known for their ability to form protective layers on metal surfaces, acting as effective corrosion inhibitors. The phosphonate groups can bind to metal surfaces, creating a barrier that minimizes exposure to corrosive environments . Researchers are also investigating the "green" chemistry aspects of phosphonate compounds, including their synthesis using sustainable methods, environmental biodegradability, and potential for phosphorus recovery and recycling . This reagent is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

1318-42-9

Molecular Formula

AlCaO3P+

Molecular Weight

146.03

InChI

InChI=1S/Al.Ca.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q;+2;/p-1

InChI Key

GJNUCCVNISIVSO-UHFFFAOYSA-M

SMILES

[O-][P+](=O)[O-].[Al].[Ca+2]

Synonyms

CALCIUM ALUMINUM PHOSPHATE

Origin of Product

United States

Synthetic Strategies and Methodologies for Calcium Aluminum Phosphonate Architectures

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers a versatile platform for the creation of calcium-aluminum-phosphonate materials, allowing for precise control over the final product's characteristics through methods such as precipitation, controlled crystallization, and the use of organic ligands.

Precipitation Methods and Controlled Crystallization

Precipitation is a fundamental technique in the synthesis of calcium-aluminum-phosphonates, involving the formation of a solid material from a solution. Controlled crystallization, a refinement of this process, focuses on directing the growth of crystals to achieve desired morphologies and properties. These methods are widely employed due to their scalability and the ability to produce a range of materials, from amorphous powders to well-defined crystalline structures. researchgate.netscielo.org.mx For instance, pure and crystallized calcium phosphate (B84403) powders with a hydroxyapatite (B223615) structure have been successfully synthesized using a continuous precipitation method. scielo.org.mx The process often involves the careful addition of precursor solutions to induce supersaturation and subsequent precipitation. scielo.org.mxmdpi.com

The effectiveness of phosphonates in controlling the crystallization of sparingly soluble salts like calcium carbonate is well-documented. ugr.es They can act as scale inhibitors and crystal growth modifiers, highlighting their dual role in both promoting and directing the formation of crystalline phases. ugr.es The interaction of phosphonates with aluminum ions can also influence hydration and precipitation processes, leading to the formation of layered calcium phosphonate (B1237965) structures. researchgate.net

The pH of the reaction solution and the molar ratios of the calcium, aluminum, and phosphonate precursors are critical parameters that significantly influence the phase, composition, and morphology of the resulting materials. mdpi.comresearchgate.netnih.gov

Influence of pH: The acidity or alkalinity of the synthesis medium dictates the speciation of both the metal ions and the phosphonate ligands, thereby controlling the nucleation and growth of the final product. nih.govwasserdreinull.de For example, in the synthesis of calcium phosphates, acidic conditions (pH 5) can lead to the formation of the monetite (CaHPO₄) phase, while neutral (pH 7) and alkaline (pH 10) conditions favor the formation of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). nih.gov Similarly, the synthesis of aluminum ammonium (B1175870) calcium phosphates shows a dependency of product morphology on pH, with rod-like shapes forming at lower pH and spherical grains at higher pH values. researchgate.net The pH also affects the deprotonation of phosphonate groups, which in turn influences their ability to complex with metal ions. wasserdreinull.de

Molar Ratios of Precursors: The stoichiometry of the reactants is a key determinant of the final compound's composition. researchgate.netgoogle.com.na Varying the Ca/P molar ratio, for instance, is a common strategy to control the phase of calcium phosphate precipitates. mdpi.comgoogle.com.na In the synthesis of aluminum ammonium calcium phosphates, altering the molar ratios of Al³⁺:Ca²⁺:PO₄³⁻ has been shown to directly impact the composition of the final product. researchgate.net For example, a Ca/P molar ratio of 1.67 is often used to synthesize hydroxyapatite. scielo.org.mx The molar ratios can be precisely controlled by adjusting the concentrations of the precursor solutions, such as calcium nitrate (B79036) and ammonium dihydrogen phosphate. scielo.org.mx

Table 1: Effect of pH on Calcium Phosphate Phases

pH Resulting Phase(s) Crystal System Morphology
5 Monetite (CaHPO₄) Triclinic Cubic-like
7 Monetite & Hydroxyapatite - -
10 Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) Hexagonal Rod-like

Data sourced from research on the influence of pH on calcium phosphate nanostructures. nih.gov

Table 2: Influence of Molar Ratios on Aluminum Ammonium Calcium Phosphate Composition

Molar Ratio (Al³⁺:Ca²⁺:PO₄³⁻) Resulting Product Composition
0.31:0.62:1 Specific composition of aluminum ammonium calcium phosphate
0.5:0.5:1 Varied composition of aluminum ammonium calcium phosphate
0.72:0.22:1 Different composition of aluminum ammonium calcium phosphate

This table illustrates the impact of precursor molar ratios on the final product as demonstrated in the synthesis of modified aluminum phosphates. researchgate.net

Organic ligands and the process of co-precipitation introduce additional layers of control in the synthesis of calcium-aluminum-phosphonate architectures, enabling the formation of hybrid materials with tailored properties.

Role of Organic Ligands: Organic ligands, particularly those containing phosphonate groups, play a crucial role in directing the structure and functionality of the final material. researchgate.netstmarytx.edu These ligands can chelate with metal ions, influencing the nucleation and growth of the crystal lattice. researchgate.net For example, amino-tris-(methylene phosphonate) (AMP) has been used to synthesize a polymeric calcium-AMP complex where the AMP ligand chelates multiple calcium ions. researchgate.net The addition of phosphonic acid to diimide ligands can increase their water solubility, expanding their potential applications in forming hybrid metal-organic complexes. stmarytx.edu Furthermore, phosphonate additives can act as inhibitors, controlling the precipitation of scale-forming salts. researchgate.netlubrizol.com

Co-precipitation: Co-precipitation involves the simultaneous precipitation of more than one substance from a solution. This method is particularly useful for creating mixed-metal phosphonates or for incorporating specific functionalities. For instance, the co-precipitation of calcium carbonate and calcium phosphonate has been observed to facilitate the attachment of inhibitors to calcite surfaces. researchgate.net In the synthesis of flame-retardant materials, phosphate-intercalated calcium-aluminum hydrotalcites have been prepared via a co-precipitation method. mdpi.comresearchgate.net This technique allows for the creation of finely structured materials with enhanced properties, such as improved flame retardancy. mdpi.com

Influence of pH and Molar Ratios of Precursors

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. mdpi.com These methods are particularly effective for producing metal phosphonates with well-defined structures and porosities. mdpi.comacs.org

In a typical hydrothermal synthesis, reactants are sealed in a Teflon-lined autoclave and heated, allowing for the crystallization of products that may not be stable at ambient conditions. researchgate.netfrontiersin.org This approach has been used to prepare a variety of aluminum phosphonates, including a novel aluminum 3-aminopropylphosphonate sulfate (B86663) hydrate (B1144303). researchgate.net Solvothermal synthesis is a similar process where a non-aqueous solvent is used, which can influence the resulting product's morphology and properties. mdpi.comjim.org.cn For example, calcium phosphate microspheres have been synthesized via a microwave-assisted solvothermal method using a mixed solvent of water and ethylene (B1197577) glycol. jim.org.cn

Template-directed synthesis is a sophisticated strategy used within hydrothermal and solvothermal methods to control the morphology and structure of the final product. acs.orgnih.gov This approach utilizes organic molecules or colloidal structures as templates to guide the formation of the inorganic framework.

For instance, colloidal spheres of a PAA–Ca²⁺–H₂O complex have been used as a template to synthesize spherical calcium bisphosphonate/calcium polyacrylate composites. acs.orgnih.gov The template not only dictates the spherical shape and submicrometer size of the final product but also provides the calcium ions necessary for the formation of the calcium bisphosphonate. acs.orgnih.gov In the synthesis of porous aluminum phosphonates, organic templates like 1,3-diaminopropane-N,N,N',N'-tetraacetic acid have been employed to generate materials with higher BET surface area and crystallinity compared to those synthesized without a template. mdpi.comresearchgate.net The use of templates allows for the creation of hybrid systems with tailored porosities and functionalities, which is crucial for applications in areas such as catalysis and gene delivery. acs.orgmdpi.com

Mechanochemical Synthesis

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations. mdpi.com This approach is gaining attention as a green and efficient alternative to traditional solution-based methods. mdpi.comrsc.org

Mechanochemistry has been successfully applied to the gram-scale synthesis of phosphonate-based metal-organic frameworks (MOFs). chemrxiv.orgresearchgate.net In this process, solid reactants are ground together, often with a small amount of liquid to facilitate the reaction, leading to the formation of the desired product. This method has been used to produce new mixed-ligand phosphonate-based MOFs with applications in proton conduction. chemrxiv.orgresearchgate.net The technique is valued for its simplicity, speed, and potential for scalability, making it an attractive option for the industrial production of calcium-aluminum-phosphonate materials. mdpi.com

Solid-State Reaction Pathways

Solid-state reaction methods represent a conventional approach for synthesizing multicomponent inorganic compounds like calcium-aluminum-phosphonates. This methodology involves the intimate mixing of solid precursor materials followed by calcination at elevated temperatures. rsc.org The process relies on the thermal decomposition of reactants and the subsequent solid-state diffusion of ions to form the desired crystalline product. rsc.org The primary advantage of this technique is its simplicity and ability to produce bulk quantities of material with a well-defined crystal structure. rsc.org

The selection of precursors is a critical step in designing a solid-state synthesis route. For calcium-aluminum-phosphonate, suitable precursors could include a calcium source such as calcium oxide (CaO) or calcium carbonate (CaCO₃), an aluminum source like aluminum oxide (Al₂O₃) or aluminum hydroxide (B78521) (Al(OH)₃), and a phosphorus source, typically a stable phosphonate compound or phosphoric acid. rsc.orgscbt.com The reactivity and thermal stability of these precursors significantly influence the reaction kinetics and the final phase purity of the product. scbt.com For instance, calcium aluminum oxide is noted for its high thermal stability and ability to form stable complexes, which can be advantageous in solid-state reactions. scbt.com

The reaction mechanism proceeds through several stages. Initially, as the temperature increases, the precursors may undergo decomposition to form more reactive species. Subsequently, diffusion of the constituent ions (Ca²⁺, Al³⁺, and phosphonate anions) occurs at the interfaces of the precursor particles. This diffusion process is often the rate-limiting step and requires high temperatures to overcome the energy barriers for ionic transport in the solid state. rsc.org As the reaction progresses, nucleation of the new calcium-aluminum-phosphonate phase occurs, followed by crystal growth. The final product's crystallinity and microstructure are highly dependent on the calcination temperature, duration, and the heating/cooling rates. rsc.org

Table 1: Key Parameters in Solid-State Synthesis of Calcium-Aluminum-Phosphonates

Parameter Influence on Synthesis Research Findings
Precursor Type Affects reactivity, decomposition temperature, and final product stoichiometry. Combinations of various phosphate and calcium sources can be used to synthesize apatites and related compounds. rsc.org The choice of precursor can lead to variations in stoichiometry and phase composition. mdpi.com
Calcination Temperature Governs reaction kinetics, diffusion rates, and the crystalline phase formed. High temperatures generally lead to better crystallinity. rsc.org For example, in calcium phosphate synthesis, temperatures above 700°C can lead to the decomposition of certain phases like β-TCP. rsc.org
Reaction Time Determines the completeness of the reaction and the extent of crystal growth. Longer reaction times at optimal temperatures typically result in a more homogeneous and well-crystallized product.
Mixing Method Influences the homogeneity of the precursor mixture and the diffusion distances between reacting particles. Thorough mixing, often achieved through ball milling, is crucial for ensuring a complete reaction and avoiding the formation of secondary phases. tandfonline.com

Biomimetic and Bio-inspired Synthesis Methodologies

Biomimetic and bio-inspired synthesis strategies aim to replicate the natural processes of biomineralization, which occur under mild conditions of temperature, pressure, and pH. innovationnewsnetwork.com These approaches are particularly appealing for creating advanced materials with controlled nanostructures, compositions, and functionalities that resemble those found in biological tissues like bone and teeth. innovationnewsnetwork.commdpi.com The core principle of biomimetic synthesis lies in using organic molecules or templates to direct the nucleation and growth of inorganic crystals, a concept that can be extended from calcium phosphates to more complex calcium-aluminum-phosphonate systems. nih.gov

In this context, macromolecules such as proteins, peptides, and polysaccharides serve as templates. nih.gov These organic molecules possess functional groups (e.g., carboxyl, hydroxyl, amino) that can chelate calcium and aluminum ions and form hydrogen bonds with phosphonate groups. nih.gov This interaction at the molecular level allows for precise control over the crystallization process, leading to materials with hierarchical structures and tailored properties. mdpi.comnih.gov The use of natural polymers like collagen, gelatin, and chitosan, or synthetic polymers, provides a scaffold for the in-situ mineralization of the inorganic phase. nih.gov This strategy is fundamentally different from simply mixing pre-formed components, as it fosters a more intimate interaction between the organic and inorganic phases. nih.gov

Bio-inspired approaches also involve mimicking the composition and nanostructure of natural bone, which is a composite of nanocrystalline apatite and collagen. mdpi.comtandfonline.com By analogy, calcium-aluminum-phosphonate nanoparticles can be synthesized in the presence of a polymer matrix to create a bio-inspired composite. tandfonline.com These methods often utilize soft chemistry routes, such as precipitation from aqueous solutions at body temperature, which helps in retaining the hydrated and nanosized characteristics of the resulting crystals. innovationnewsnetwork.comnih.gov The versatility of these methods allows for the incorporation of various ions and bioactive molecules, enhancing the material's functionality for specific applications. innovationnewsnetwork.com

Table 2: Comparison of Biomimetic and Conventional Synthesis

Feature Biomimetic/Bio-inspired Synthesis Conventional (e.g., Solid-State) Synthesis
Reaction Conditions Mild (e.g., body temperature, neutral pH). innovationnewsnetwork.com Harsh (high temperatures, >700°C). rsc.org
Structural Control High control over nano/microstructure and morphology. nih.gov Limited control, often results in bulk, polycrystalline materials. rsc.org
Product Characteristics Nanocrystalline, hydrated, often in composite form. innovationnewsnetwork.comnih.gov Crystalline, dehydrated, bulk powder. rsc.org
Organic-Inorganic Interface Intimate, molecular-level interaction. nih.gov Simple physical mixture. nih.gov
Inspiration Mimics natural biomineralization processes. mdpi.com Based on traditional ceramic and materials processing.

In-situ Formation Mechanisms in Complex Matrices

The in-situ formation of calcium phosphonate-based layers is a key mechanism in the retardation of Portland cement hydration. researchgate.netrice.edu When phosphonic acids, such as nitrilotris(methylene)phosphonic acid (H₆ntmp), are introduced into a cement slurry, they interact with the mineral phases of the cement. rice.eduresearchgate.net The process begins with the phosphonic acid promoting the dissolution of calcium ions from the cement grains, particularly from phases like tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). researchgate.netrice.edu This creates a localized, supersaturated solution of a metastable, soluble calcium phosphonate complex at the surface of the cement particles. researchgate.net

Following this initial dissolution, the soluble calcium phosphonate complex undergoes a rearrangement and precipitates onto the hydrating surfaces of the cement minerals. researchgate.net This precipitation forms a thin, layered calcium phosphonate coating that is rich in calcium and phosphorus. rice.eduresearchgate.net Spectroscopic analyses have shown this coating to be structurally related to compounds like [Ca(H₄ntmp)(H₂O)]∞. rice.eduresearchgate.net This in-situ formed layer acts as a physical barrier, inhibiting further hydration of the cement grains by blocking the diffusion of water to the unhydrated mineral surfaces. researchgate.netresearchgate.net It also functions as a nucleation inhibitor, preventing the growth of calcium-silicate-hydrate (C-S-H), the primary binding phase in hydrated cement. rice.edu

Interfacial reaction methods offer a versatile route for the in-situ formation of calcium phosphonate-based composites, particularly for encapsulating other materials within a calcium phosphonate matrix. researchgate.net A notable example is the water/oil/water (W/O/W) emulsion technique. researchgate.net In this method, an aqueous solution containing one of the precursors (e.g., a soluble phosphonate salt) and the material to be encapsulated is dispersed as fine droplets within an oil phase to form a W/O emulsion. This emulsion is then dispersed in a second aqueous phase containing the other precursor (e.g., a calcium salt). The reaction occurs at the interface between the inner water droplets and the outer water phase, leading to the formation of a calcium phosphonate shell around the encapsulated material. researchgate.net

This method allows for the direct incorporation of a wide range of materials, including inorganic powders like zirconia (ZrO₂) and alumina (B75360) (Al₂O₃), as well as biomaterials, into a crystalline calcium phosphate or phosphonate matrix. researchgate.net The process can be finely controlled to produce core-shell structures. nih.gov For instance, core-shell biocomposite fibers have been prepared using wet spinning methods where the interfacial reaction leads to the deposition of the calcium- and phosphorus-containing layer on the outer surface of the fiber. nih.gov

Another approach involves using colloidal templates to direct the formation of composite spheres. acs.orgnih.gov For example, colloidal spheres of a polyacrylic acid-Ca²⁺ complex can be used as a template. acs.orgnih.gov These templates provide unsaturated, coordinated calcium ions. When a phosphonate source, such as 1,4-bis(phosphomethyl)piperazine (BPMP), is introduced, it reacts with the available calcium ions at the surface of the template, resulting in the formation of a uniform, spherical calcium bisphosphonate/calcium polyacrylate composite. acs.orgnih.gov This method provides excellent control over the size and morphology of the final composite particles. acs.org

Formation in Cementitious Systems

Precursor Chemistry and Design for Calcium-Aluminum-Phosphonate Materials

The properties of calcium-aluminum-phosphonate materials are intrinsically linked to the chemistry of the precursors used in their synthesis. The design and selection of appropriate calcium, aluminum, and phosphonate precursors are therefore crucial for controlling the stoichiometry, crystal phase, morphology, and functionality of the final product. mdpi.comnih.gov

For the calcium and aluminum components, a variety of inorganic salts or alkoxides can be employed. mdpi.com Common calcium precursors include calcium nitrate (Ca(NO₃)₂), calcium chloride (CaCl₂), and calcium hydroxide (Ca(OH)₂), while aluminum precursors can range from aluminum nitrate (Al(NO₃)₃) to aluminum isopropoxide [Al(OⁱPr)₃]. rsc.orgacs.org The choice of precursor anion (e.g., nitrate vs. chloride) can influence the pH of the reaction solution and the potential for incorporation of impurities into the final structure. mdpi.comnih.gov The use of organometallic precursors like alkoxides often allows for synthesis in organic solvents via sol-gel routes, offering better control over homogeneity at a molecular level. mdpi.comacs.org

The design of the phosphonate precursor is particularly important as it introduces the organic component in organophosphonate materials, allowing for significant functionalization. wikipedia.org Phosphonic acids (R-PO(OH)₂) or their esters can be designed with various organic groups (R) to impart specific properties. wikipedia.org For example, using amino-functionalized phosphonates can introduce sites for further chemical modification or alter the material's surface charge. researchgate.net The number of phosphonate groups on the ligand (e.g., monophosphonate vs. bisphosphonate) will dictate the connectivity and dimensionality of the resulting metal-phosphonate framework. wikipedia.orgresearchgate.net The reaction of phosphorus trichloride (B1173362) or phosphorous acid with organic molecules provides a versatile platform for creating a wide array of custom-designed phosphonate precursors. wikipedia.org

The stoichiometry of the precursors in the reaction mixture, along with parameters like pH and solvent, directly impacts the final product. mdpi.com For instance, the Ca/P ratio in the precursor solution is a key determinant of the phase composition in calcium phosphate synthesis, a principle that extends to more complex Ca-Al-P systems. nih.gov

Table 3: Overview of Precursor Types and Their Roles

Precursor Type Examples Role in Synthesis
Calcium Source Ca(NO₃)₂, Ca(OH)₂, Calcium Acetate Provides the Ca²⁺ ions for the material's backbone. The choice affects solubility and reaction pH. rsc.orgnih.gov
Aluminum Source Al(NO₃)₃, AlCl₃, [Al(OⁱPr)₃]₄ Provides the Al³⁺ ions. Alkoxides are often used for sol-gel methods. acs.org
Phosphonate Source Phosphonic acids (R-PO(OH)₂), Phosphonate esters Provides the phosphonate linker, determines the organic functionality and can control the framework's dimensionality. wikipedia.orgresearchgate.net
Organic Template/Matrix Polyacrylic acid (PAA), Gelatin, Chitosan Used in biomimetic and composite synthesis to direct crystal growth and control morphology. nih.govacs.org

Advanced Structural Elucidation and Spectroscopic Characterization of Calcium Aluminum Phosphonate Architectures

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental in determining the atomic arrangement within both well-ordered crystalline lattices and less-ordered amorphous phases of calcium-aluminum-phosphonates.

Single-Crystal X-ray Diffraction (SCXRD) for Coordination Networks

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline calcium-aluminum-phosphonate coordination networks. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed view of the molecular architecture.

For instance, the crystal structure of a calcium salt of amino-tris(methylene phosphonate) (AMP) was determined using SCXRD. scispace.comresearchgate.net The analysis revealed a monoclinic crystal system with the space group P2₁/n. scispace.comresearchgate.net The calcium ion (Ca²⁺) is in a slightly distorted octahedral environment, coordinated to five phosphonate (B1237965) oxygen atoms and one water molecule. scispace.comresearchgate.net The Ca-O(P) bond lengths were found to range from 2.2924(14) to 2.3356(14) Å, and the Ca-O(H₂O) bond distance is 2.3693(17) Å. scispace.comresearchgate.net This detailed structural information highlights the polymeric nature of the compound, where multiple Ca²⁺ ions are chelated by the AMP ligands, forming a complex coordination network. scispace.comresearchgate.net

In another example, the structure of [Ca(H₄ntmp)(H₂O)]∞·3.5(H₂O), derived from nitrilotris(methylene)triphosphonic acid (H₆ntmp), was confirmed by SCXRD. rice.edu The calcium atoms exhibit octahedral coordination with five phosphonate oxygen atoms and one water molecule. rice.edu The Ca-O bond distances in this structure fall within the range of 2.305(2) to 2.511(1) Å. rice.edu

Similarly, the structures of several carboxy-diphosphonate compounds involving calcium and other alkaline-earth metals have been elucidated. csic.esacs.orgacs.org For example, in a calcium-containing compound with N,N-bis(phosphonomethyl)-2-aminoisobutyric acid (PAIBA), the Ca²⁺ ion is in a pentagonal bipyramidal coordination environment. acs.org The Ca-O bond distances in this structure are in the range of 2.296–2.412 Å. acs.org

Table 1: Crystallographic Data for Selected Calcium-Containing Phosphonates

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
Ca-AMP Monoclinic P2₁/n 11.3382(5) 8.4555(4) 15.5254(7) 90.6551 1488.33(12) 4
[Ca(H₄ntmp)(H₂O)]∞ - - - - - - - -
Ca-PAIBA - - - - - - - -

Data for [Ca(H₄ntmp)(H₂O)]∞ and Ca-PAIBA not fully available in the provided search results.

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray diffraction (PXRD) is an essential tool for the phase identification of polycrystalline calcium-aluminum-phosphonate materials. mdpi.comccp14.ac.ukmarshall.edu By comparing the experimental diffraction pattern to databases of known materials, the crystalline phases present in a sample can be identified. marshall.edu PXRD is also crucial for assessing the purity of a synthesized compound. mdpi.com

Beyond phase identification, PXRD data can be used for structural refinement using methods like the Rietveld refinement. mdpi.comresearchgate.net This process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details. mdpi.com For instance, in the study of four calcium-phosphonate phases, including Ca(C₆H₅-PO₃)·2H₂O and Ca(C₄H₉-PO₃)·H₂O, structural models were obtained by combining synchrotron powder diffraction data with solid-state NMR and computational methods. researchgate.net

PXRD is also instrumental in studying the formation and transformation of calcium phosphonates. For example, the mechanochemical synthesis of calcium-deficient hydroxyapatite (B223615) has been monitored using PXRD, revealing the transformation of starting materials like brushite (CaHPO₄·2H₂O) and CaO into the final product. nih.gov The technique has also been used to characterize layered aluminum phosphonates, where the intense peaks at low angles in the PXRD patterns are indicative of a layered structure. mdpi.comcapes.gov.br

Spectroscopic Investigations of Local Chemical Environments and Bonding

Spectroscopic techniques provide valuable insights into the local chemical environments and bonding within calcium-aluminum-phosphonate structures, complementing the long-range structural information obtained from diffraction methods.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful probe of the local atomic environment in solid materials.

³¹P solid-state NMR spectroscopy is highly sensitive to the coordination environment of the phosphorus atoms in phosphonate ligands. researchgate.netmdpi-res.com The chemical shift and the chemical shift anisotropy (CSA) of the ³¹P nucleus are influenced by the number and type of metal ions coordinated to the phosphonate oxygen atoms, as well as the protonation state of the phosphonate group. researchgate.netmdpi-res.com

In a study of various metal phosphonates, it was shown that different coordination modes of the phosphinate groups result in distinct signals in the ³¹P MAS and CP/MAS NMR spectra, with chemical shifts appearing in a broad range. mdpi-res.com For calcium phosphonates, ³¹P NMR has been used to differentiate between singly deprotonated (R-PO₂(OH)⁻) and fully deprotonated (R-PO₃²⁻) forms of the phosphonate ligand. researchgate.net The ³¹P chemical shift anisotropy parameters can be particularly useful in elucidating the local structure around the phosphonate groups. researchgate.net For example, the ³¹P Δcs values for phosphonate groups (43-49 ppm) are significantly larger than those for HPO₄ groups (23-37 ppm). researchgate.net

Furthermore, ³¹P MAS NMR has been employed to study the reaction of nitrilotris(methylene)phosphonic acid (H₆ntmp) with calcium-containing minerals, revealing the formation of various calcium phosphonate species on the surface. rice.edu

Table 2: Representative ³¹P NMR Chemical Shifts for Phosphonate Groups in Different Environments

Compound/Coordination Mode ³¹P Chemical Shift (ppm) Reference
PBP(Me)₂⁻ in three different coordination modes 80.6 ± 2, 61.6 ± 4, 31.5 ± 1 mdpi-res.com
Phosphonate groups in Ca-phosphonates (Δcs) 43-49 researchgate.net

²⁷Al solid-state NMR spectroscopy is a crucial technique for determining the coordination number of aluminum atoms in calcium-aluminum-phosphonates. mdpi-res.comcuni.cz The isotropic chemical shift of ²⁷Al is highly dependent on its coordination environment, allowing for the distinction between tetrahedral ([AlO₄]), penta-coordinated ([AlO₅]), and octahedral ([AlO₆]) aluminum. cuni.cz

Typically, octahedrally coordinated aluminum ([AlO₆]) resonates in the region of 0-20 ppm, while tetrahedrally coordinated aluminum ([AlO₄]) appears in the range of 50-80 ppm. cuni.cz Penta-coordinated aluminum ([AlO₅]) signals are usually found between 30 and 40 ppm.

In the study of calcium aluminates, high-resolution ²⁷Al NMR has shown that the structures of anhydrous calcium aluminates like CaAl₂O₄ and CaAl₄O₇ consist of aluminum-oxygen tetrahedra. During the hydration of calcium-alumina catalysts, a transformation from [AlO₄] to [AlO₆] coordination is observed. Conversely, thermolysis leads to a shift from [AlO₆] to [AlO₄].

In layered aluminum phenylphosphonate, ²⁷Al NMR spectroscopy confirmed the presence of only octahedrally coordinated aluminum atoms. capes.gov.br The study of binuclear aluminum complexes with alizarin (B75676) using ²⁷Al solid-state NMR revealed two distinct families of structures. "Open structures" exhibit typical chemical shifts for hexacoordinated aluminum near 0 ppm, while "closed structures" show strained environments with chemical shifts around 22-25 ppm, extending the range for hexa-coordinated aluminum. pascal-man.com

Table 3: Typical ²⁷Al NMR Chemical Shift Ranges for Different Aluminum Coordination Environments

Aluminum Coordination Typical Chemical Shift Range (ppm)
Octahedral ([AlO₆]) 0 - 20
Penta-coordinated ([AlO₅]) 30 - 40
29Si NMR for Silicate (B1173343) Interactions in Composites

Solid-state 29Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of silicon atoms within calcium silicate-based materials. mdpi.comrsc.org This method is particularly valuable for characterizing the silicate structures in composites where calcium aluminum phosphonates are integrated. The chemical shift in a 29Si NMR spectrum provides information about the degree of condensation of the SiO4 tetrahedra, denoted as Qn species, where 'n' represents the number of other silicate tetrahedra attached to the central silicon atom via an oxygen bridge. mdpi.comnih.gov

In the context of calcium-aluminum-phosphonate silicate composites, 29Si MAS NMR can distinguish between anhydrous and hydrated silicate phases. mdpi.com For instance, the hydration of calcium silicate phases, such as tricalcium silicate (C3S) and dicalcium silicate (C2S), leads to the formation of calcium-silicate-hydrate (C-S-H) gel, which can be monitored by the appearance and evolution of specific Qn signals in the NMR spectrum. mdpi.com Research on materials like Biodentine™, a calcium silicate-based cement, has demonstrated the utility of 29Si MAS NMR in quantifying the extent of hydration and determining the mean silicate chain length of the C-S-H gel. mdpi.com

The deconvolution of overlapping signals in 29Si MAS NMR spectra allows for the quantification of different silicate phases, such as alite and belite, in complex mixtures like Portland cement. rsc.org This quantitative capability is crucial for understanding how the incorporation of calcium aluminum phosphonate might influence the hydration kinetics and the final structure of the silicate matrix. The chemical shift anisotropy (CSA) parameters, which can be determined from high-field 29Si MAS NMR, offer further insights into the electronic and geometric environment of the SiO4 tetrahedra, allowing for a clearer distinction between different types of silicate condensation. nih.gov

Table 1: Representative 29Si NMR Chemical Shift Ranges for Silicate Species

Silicate Species (Qn)DescriptionTypical Chemical Shift Range (ppm)
Q0 Isolated SiO4 tetrahedra-68 to -75
Q1 End-chain SiO4 tetrahedra-78 to -82
Q2 Middle-chain SiO4 tetrahedra-84 to -88
Q3 Branching SiO4 tetrahedra-92 to -102
Q4 Fully condensed SiO4 tetrahedra-107 to -112

Note: The exact chemical shifts can vary depending on the specific crystalline or amorphous structure and the presence of other elements in the vicinity.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in calcium-aluminum-phosphonate architectures. mdpi.com These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint of the material's chemical composition. horiba.com

FTIR spectroscopy is particularly sensitive to polar functional groups. In the analysis of calcium phosphonate materials, FTIR can identify the characteristic vibrations of the phosphate (B84403) (PO43-) group. researchgate.net The primary vibrational modes of the P-O bonds in the PO43- group are typically observed in specific regions of the infrared spectrum. researchgate.net Furthermore, FTIR can detect the presence of other functional groups that may be incorporated into the structure, such as carbonate (CO32-) and hydroxyl (OH-) groups. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FTIR and is particularly effective for analyzing non-polar bonds and symmetric vibrations. horiba.com For instance, in the study of calcium titanate phosphors, Raman spectroscopy was used to identify the lattice vibration modes of Ca-TiO3 and other active modes that were not easily detectable by FTIR. The combination of both FTIR and Raman provides a more complete picture of the vibrational characteristics of the material.

Table 2: Typical Vibrational Frequencies for Functional Groups in Calcium Phosphonates

Functional GroupVibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
PO4³⁻ ν1 (symmetric stretching)~960~960
ν2 (bending)~470~470
ν3 (asymmetric stretching)1000-11201000-1120
ν4 (bending)550-600550-600
HPO4²⁻ P-OH stretching~862~862
Al-O Stretching500-700500-700
OH⁻ Stretching~3570~3570
Libration (bending)~630~630
CO3²⁻ ν3 (asymmetric stretching)~1415~1415

Note: These are approximate ranges and can be influenced by the crystalline environment and interactions with other ions. researchgate.netpocketdentistry.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. azom.com XPS is invaluable for characterizing the surface of calcium-aluminum-phosphonate materials, as the surface chemistry often governs their interaction with the surrounding environment. azom.comrsc.org

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. azom.com The binding energy of the ejected photoelectrons is characteristic of the element and its oxidation state. asminternational.org For calcium-aluminum-phosphonate, XPS can determine the atomic ratio of calcium, aluminum, and phosphorus on the surface. rsc.org

Furthermore, high-resolution XPS scans of the individual elemental peaks can reveal subtle shifts in binding energy, which provide information about the chemical bonding environment. For example, the binding energy of the P 2p and O 1s peaks can help to distinguish between phosphonate and phosphate groups on the surface. researchgate.net Similarly, the Al 2p and Ca 2p spectra can provide insights into their coordination and oxidation states. rsc.org XPS depth profiling, which involves sputtering away the surface layers with an ion beam, can be used to investigate the chemical composition as a function of depth. avs.org

Table 3: Representative XPS Binding Energies for Elements in Calcium Aluminum Phosphonates

ElementPhotoelectron PeakTypical Binding Energy (eV)Information Provided
Ca Ca 2p3/2~347Presence and oxidation state of calcium
Al Al 2p~74Presence and oxidation state of aluminum
P P 2p~133Presence and oxidation state of phosphorus (distinguishes phosphonate vs. phosphate)
O O 1s~531Presence of oxides, hydroxides, and phosphates/phosphonates
C C 1s~285Adventitious carbon (for calibration), presence of carbonates
Si Si 2p~102Presence of silicates in composites

Note: Binding energies are approximate and can shift depending on the chemical environment. The C 1s peak from adventitious carbon is often used for charge correction of the energy scale. rsc.orgresearchgate.netrsc.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Hydration Behavior

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. linseis.com It is a powerful tool for investigating the thermal stability, decomposition pathways, and hydration/dehydration behavior of calcium-aluminum-phosphonate materials. water360.com.au

In a typical TGA experiment, a sample is heated at a constant rate, and the mass loss is recorded. The resulting TGA curve provides quantitative information about the different stages of decomposition. For hydrated calcium-aluminum-phosphonate, the initial mass loss observed at lower temperatures (typically below 200°C) corresponds to the removal of adsorbed and loosely bound water. linseis.com Mass loss at higher temperatures can be attributed to the decomposition of hydrated phases, the release of chemically bound water, and the breakdown of the phosphonate groups. water360.com.auresearchgate.net

The derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass change and can help to identify the temperatures at which the decomposition processes occur most rapidly. By coupling TGA with other techniques such as mass spectrometry (TGA-MS) or Fourier transform infrared spectroscopy (TGA-FTIR), the evolved gases during decomposition can be identified, providing a more detailed understanding of the reaction mechanisms. water360.com.au For instance, in the study of calcium aluminate cements, TGA has been used to quantify the different hydrated phases based on their specific decomposition temperatures. water360.com.au

Table 4: Typical Decomposition Stages for Hydrated Calcium Aluminate Phosphonates in TGA

Temperature Range (°C)ProcessEvolved Species
30 - 200 Dehydration of physically adsorbed and interlayer waterH₂O
200 - 400 Decomposition of hydrated crystalline phases (e.g., calcium aluminate hydrates)H₂O
400 - 600 Dehydroxylation and initial decomposition of phosphonate groupsH₂O, PxOy fragments
> 600 Further decomposition and phase transformationsPxOy, CO₂ (if carbonates are present)

Note: The specific temperature ranges and decomposition products can vary significantly based on the exact composition and crystalline structure of the material. linseis.comresearchgate.net

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. nih.gov It is widely used to study the morphology, particle size, and surface texture of calcium-aluminum-phosphonate materials. mdpi.comrsc.org SEM images can reveal details about the shape of the particles (e.g., spherical, plate-like, or irregular), their degree of agglomeration, and the porosity of the material. acs.org

In addition to imaging, SEM is often equipped with an Energy Dispersive X-ray Spectroscopy (EDS or EDX) detector. mdpi.com EDS allows for the elemental analysis of the sample by detecting the characteristic X-rays emitted from the material when it is bombarded with the electron beam. rsc.org This provides qualitative and semi-quantitative information about the elemental composition of the sample. nih.gov By mapping the distribution of elements across the surface, EDS can be used to assess the homogeneity of the calcium, aluminum, and phosphorus distribution within the material. acs.org This is particularly useful for analyzing composites to see how the different components are integrated. rsc.org

For example, in the study of aluminum phosphate nanoplates, SEM revealed their thin, plate-like morphology, while the coupled EDS analysis confirmed the presence of aluminum and phosphorus. mdpi.com Similarly, in the investigation of calcium phosphate nucleation, SEM combined with EDS was used to identify the morphology and elemental composition of the formed structures, indicating an amorphous calcium phosphate phase at early stages. rsc.org

Table 5: Information Obtainable from SEM-EDS Analysis of Calcium Aluminum Phosphonates

Analytical ModeInformation ProvidedRelevance to Ca-Al-Phosphonate
Secondary Electron (SE) Imaging Surface topography, morphology, particle size and shapeVisualization of the microscale structure of the phosphonate material.
Backscattered Electron (BSE) Imaging Compositional contrast (heavier elements appear brighter)Identification of different phases based on atomic number contrast.
Energy Dispersive X-ray (EDS) Point Analysis Elemental composition at a specific pointDetermination of the local Ca:Al:P ratio.
Energy Dispersive X-ray (EDS) Elemental Mapping Spatial distribution of elementsVisualization of the homogeneity of Ca, Al, and P distribution.

Transmission Electron Microscopy (TEM) for Nanostructure and Interfacial Studies

Transmission Electron Microscopy (TEM) is an indispensable technique for the high-resolution visualization and analysis of calcium-aluminum-phosphonate materials at the nanoscale. mdpi.com By utilizing a beam of transmitted electrons, TEM provides detailed insights into the morphology, size distribution, crystallinity, and interfacial features of these complex architectures, which are critical for understanding their structure-property relationships. mdpi.comnanocomposix.com

TEM analysis reveals the diverse morphologies that calcium-aluminum-phosphonate materials can adopt depending on the synthetic conditions. Researchers have reported various nanostructures, including nanoplates, rod-like particles, and irregular aggregates. For instance, studies on related aluminum phosphonate systems have shown the formation of extremely thin, transparent nanoplates, sometimes organized into hierarchical structures. mdpi.com In other cases, such as with organically functionalized aluminum phosphonates, the morphology can be irregular, composed of smaller, rod-like nanoparticles typically in the range of 20–30 nm. mdpi.com Similarly, the investigation of calcium phosphonate complexes has demonstrated the ability to control particle morphology, yielding structures that can be varied by adjusting reaction parameters. nih.gov For calcium-aluminum-phosphonate systems, a combination of these morphologies could be expected, with the specific outcome being highly dependent on the Ca:Al ratio, the nature of the phosphonate ligand, and the synthesis methodology (e.g., co-precipitation, hydrothermal, or sol-gel methods). mdpi.comnih.govsapub.org

High-resolution TEM (HRTEM) further allows for the visualization of the crystal lattice, providing direct evidence of the material's crystallinity and the presence of any defects. scispace.com In well-ordered calcium-aluminum-phosphonate nanostructures, HRTEM can resolve the atomic planes, allowing for the measurement of d-spacings which can be correlated with X-ray diffraction (XRD) data to confirm the crystalline phase. researchgate.net

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique used to determine the crystalline nature of the material. imim.pl By focusing the electron beam on a specific area of the sample, a diffraction pattern is generated that is characteristic of the material's crystal structure. imim.pl

For calcium-aluminum-phosphonate materials, SAED patterns can distinguish between amorphous and crystalline phases. Amorphous materials produce diffuse, halo-like diffraction rings, whereas crystalline materials generate a pattern of distinct spots (from a single crystal) or sharp rings (from a polycrystalline aggregate). researchgate.net In studies of related calcium phosphate and aluminum phosphonate materials, SAED has been crucial for phase identification. researchgate.netnih.gov For example, SAED patterns have been used to identify the formation of specific crystalline phases like hydroxyapatite in calcium phosphate systems or to confirm the triclinic phase in lamellar aluminum phosphonates. mdpi.comnih.gov The technique is sensitive enough to detect nanocrystalline domains that may not be easily resolved by bulk characterization methods like XRD. scispace.com

TEM is particularly valuable for studying the interfaces within calcium-aluminum-phosphonate composites or coated structures. When used as nanofillers in polymer matrices, for instance, TEM can visualize the dispersion of the phosphonate particles and the quality of the interface between the filler and the polymer. beilstein-journals.org A well-bonded interface is crucial for the mechanical and barrier properties of the resulting composite. beilstein-journals.org

In cases where calcium-aluminum-phosphonate is used as a coating on other substrates, TEM cross-sectional analysis can reveal the thickness, uniformity, and adhesion of the coating layer. Energy-Dispersive X-ray Spectroscopy (EDX or EDS) mapping, often performed in conjunction with scanning TEM (STEM), can provide elemental distribution maps of calcium, aluminum, phosphorus, and oxygen across the interface, confirming the composition of the coating and detecting any elemental diffusion between the coating and the substrate. mdpi.comrice.edu

Interactive Data Table: TEM Findings for Related Phosphonate Materials

The following table summarizes typical nanostructural data obtained via TEM for materials related to this compound, illustrating the type of information that can be gathered.

Material SystemObserved MorphologyParticle/Feature SizeSAED/Crystallinity InformationReference
Phenyl-functionalized Aluminum Phosphonate (Ph-ALPO-1)Irregular, composed of rod-like particles20–30 nmCrystalline, triclinic phase identified mdpi.com
Zoledronic Acid-Calcium ComplexesVaries with synthesis conditions (e.g., temperature, concentration)Not specified, but images show nanoscale featuresCrystalline complexes formed nih.gov
Calcium Phenylphosphonate (CaPhP)Layered sheetsNot specifiedCrystalline layered structure beilstein-journals.org
Aluminum PhosphateExtremely thin nanoplatesWide range of lateral dimensionsComplex crystal structures (triclinic and monoclinic) mdpi.com

Theoretical and Computational Chemistry of Calcium Aluminum Phosphonate Interactions

Quantum Chemical Methods for Electronic Structure and Bonding

Quantum chemical methods are powerful tools for elucidating the electronic structure and the nature of chemical bonds within materials. cea.fr These methods, which are based on the principles of quantum mechanics, can provide detailed information about orbital interactions, charge distribution, and bonding characteristics. cea.fr

Density Functional Theory (DFT) Calculations on Coordination and Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. esqc.orgyoutube.com It is particularly effective in studying the coordination environment and interactions within complex materials like calcium-aluminum-phosphonates. DFT calculations have been successfully employed to understand the geometry, electronic properties, and bonding in various related systems, including calcium apatites and metal-phosphonate complexes. aps.orgnih.gov

In the context of calcium-aluminum-phosphonate systems, DFT calculations can predict the stable coordination numbers of aluminum and calcium ions. For instance, in cementitious calcium aluminate silicate (B1173343) hydrate (B1144303) (C-A-S-H), first-principles calculations predicted that aluminum is incorporated into the bridging sites of silicate chains, with a stable coordination number of six at high Ca:Si ratios and water content. acs.org Specifically, the formation of silicate-bridging [AlO₂(OH)₄]⁵⁻ complexes, stabilized by hydroxyl ligands and charge-balancing calcium ions, was predicted and later confirmed experimentally. acs.org The relative energies of different aluminum coordination geometries (IV, V, and VI) can be calculated, revealing that at higher Ca:Si ratios, six-fold coordinated aluminum (Al(VI)) can be more stable than four-fold coordinated aluminum (Al(IV)). acs.org

Furthermore, DFT can be used to analyze the charge distribution and bonding characteristics through methods like Natural Bond Orbital (NBO) analysis. nih.gov This can reveal the degree of ionic versus covalent character in the metal-ligand bonds. For example, in Ca(II) and Zn(II) porphyrazine complexes, NBO analysis showed that the Ca-N bonds have a larger ionic contribution compared to the Zn-N bonds. nih.gov Such insights are critical for understanding the reactivity and interaction of calcium and aluminum with phosphonate (B1237965) groups.

The following table summarizes key parameters and findings from DFT calculations on related systems, which can be extrapolated to understand calcium-aluminum-phosphonate interactions.

System StudiedDFT Functional/MethodKey Findings
Calcium Aluminate Silicate Hydrate (C-A-S-H)Not specified in abstractPrediction of Al(VI) stability at high Ca:Si ratios; formation of [AlO₂(OH)₄]⁵⁻ complexes. acs.org
Calcium PhosphonatesGauge Including Projector Augmented Wave (GIPAW)Accurate structural models in agreement with experimental NMR data. researchgate.net
Ca(II) and Zn(II) Porphyrazine ComplexesNot specified in abstractCa-N bonds have a larger ionic contribution than Zn-N bonds. nih.gov
Calcium ApatitesAb initio O-LCAO-DFTAll systems are wide band-gap insulators; dominated by PO₄ sublattice and Ca channels. aps.org

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Processes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, offering insights into processes that are not accessible through static calculations. wikipedia.org This technique is particularly valuable for investigating the dynamic behavior of complex systems and interfacial phenomena, such as those occurring in calcium-aluminum-phosphonate interactions. ugr.esuel.ac.uk

MD simulations can be used to study the influence of phosphonates on the hydration shell of calcium ions. For example, first-principles MD simulations have shown that the presence of 1-hydroxy ethylidene-1,1-diphosphonic acid (HEDP) can increase the frequency of water exchange in the hydration shell of Ca²⁺, which in turn affects its reactivity in solution. ugr.es This dynamic effect can influence the dissolution and precipitation processes on mineral surfaces like calcite. ugr.es

At the interface between a solid and a solution, MD simulations can model the adsorption of molecules and the initial stages of nucleation and growth. In the context of calcium carbonate scale inhibition, MD simulations can help to understand how phosphonate inhibitors interact with the crystal surface, blocking active growth sites. rsc.orgtuni.fi The simulations can reveal the preferred binding sites, the orientation of the adsorbed molecules, and the nature of the interactions (e.g., electrostatic, hydrogen bonding). mdpi.com

Furthermore, MD simulations are instrumental in studying the structure and dynamics of complex hydrated materials, such as calcium-silicate-hydrate (C-S-H) gels found in cement. uel.ac.ukmdpi.com These simulations can provide details about the arrangement of atoms, the connectivity of the silicate chains, and the distribution of water and ions within the gel structure. mdpi.com By extension, these methods can be applied to understand the atomic-level structure of calcium-aluminate-phosphonate hydrates and how the incorporation of aluminum and phosphonate modifies the structure and properties of the material. For instance, MD simulations have been used to investigate the reinforcement of cement composites with materials like graphene oxide, where Ca²⁺ and Al³⁺ ions play a crucial role in bridging the graphene oxide with the silicate chains. mdpi.com

The following table presents examples of how MD simulations have been applied to study systems relevant to calcium-aluminum-phosphonate interactions.

System/Process StudiedSimulation TypeKey Insights
Ca²⁺ hydration in the presence of HEDPFirst-principles MDHEDP increases water exchange in Ca²⁺ hydration shell, affecting reactivity. ugr.es
Surfactant adsorption at oil-water interfaceClassical MDSurfactants can effectively adsorb magnesium and calcium ions at the interface. mdpi.com
Calcium-Silicate-Hydrate (C-S-H) structureClassical MDProvides insights into atomic arrangement, chain connectivity, and ion distribution. mdpi.com
Cement hydrationClassical MDElucidates nucleation and growth of hydration products at the molecular level. uel.ac.uk

Lattice Energy Minimization and Crystal Structure Prediction

Lattice energy minimization is a computational technique used to determine the most stable arrangement of atoms in a crystal lattice by minimizing the total energy of the system. This method is a powerful tool for predicting the crystal structures of inorganic solids and for refining experimentally determined structures. The total lattice energy is typically calculated as the sum of long-range electrostatic interactions (often using an Ewald summation) and short-range interactions described by pair potentials.

The process of crystal structure prediction often involves generating a large number of trial structures, which are then subjected to energy minimization. ucl.ac.uk Various methods can be used to generate these initial structures, such as random arrangements of atoms or molecules within a given unit cell volume. The structures are then optimized to find the local and global minima on the potential energy surface.

For complex materials like calcium-aluminum-phosphonates, where single crystals suitable for diffraction studies may be difficult to obtain, crystal structure prediction methods can provide invaluable structural models. These predicted structures can then be validated by comparing calculated properties, such as powder X-ray diffraction patterns or solid-state NMR parameters, with experimental data. researchgate.net

A successful application of this approach was demonstrated for the rutile polymorph of TiO₂, where energy minimization methods were able to find the correct crystal structure starting from random atomic distributions. This highlights the potential of these techniques for predicting the structures of other inorganic materials. In the context of metal-phosphonates, these methods can help to understand the different coordination modes of the phosphonate ligands and the resulting crystal packing. researchgate.net The interplay between the organic and inorganic components of these hybrid materials can lead to a wide variety of structures, which can be systematically explored using computational methods. mdpi-res.com

The accuracy of lattice energy minimization and crystal structure prediction is highly dependent on the quality of the interatomic potentials used to describe the interactions between atoms. For ionic and semi-ionic systems like calcium-aluminum-phosphonates, these potentials typically include a Coulombic term for electrostatic interactions and terms for short-range repulsion and van der Waals attraction. Developing accurate force fields is a critical aspect of this field of research.

Computational Modeling of Adsorption and Precipitation Mechanisms

Computational modeling plays a crucial role in understanding the mechanisms of adsorption and precipitation, which are fundamental processes in the formation and interaction of calcium-aluminum-phosphonate compounds. These models can range from quantum mechanical calculations on small clusters to classical simulations of large systems, providing insights at different length and time scales.

Adsorption of phosphonates onto mineral surfaces is a key step in processes like scale inhibition and surface modification. Computational models can be used to study the interaction between phosphonate molecules and surfaces such as calcite (CaCO₃) or aluminum oxides. ugr.esrsc.org DFT calculations can be employed to determine the adsorption energy of different phosphonate species on various crystal faces, identifying the most favorable binding sites and configurations. mdpi.com These calculations can also reveal the nature of the surface-adsorbate bond, whether it is primarily electrostatic or involves covalent character. mdpi.com

The precipitation of calcium-phosphonate or calcium-aluminum-phosphonate phases from solution is a complex process involving nucleation and crystal growth. Computational models can help to elucidate the underlying mechanisms. For example, MD simulations can be used to study the formation of pre-nucleation clusters in solution and their subsequent aggregation to form a solid phase. chemrxiv.org These simulations can provide information on the structure and composition of these early-stage clusters.

Furthermore, computational models can be used to investigate the role of various factors, such as pH, temperature, and the presence of other ions, on the adsorption and precipitation processes. For instance, the speciation of phosphonates in solution is highly pH-dependent, which in turn affects their interaction with mineral surfaces and their tendency to precipitate with calcium and aluminum ions. acs.orgsemanticscholar.org Computational studies can model these effects by considering the different protonation states of the phosphonate molecules.

A coupled adsorption/precipitation model has been used to describe the retention of phosphonate scale inhibitors in carbonate formations. acs.org This type of model accounts for both the adsorption of the inhibitor onto the rock surface and its precipitation as a salt with divalent cations like Ca²⁺. acs.org Such models are essential for predicting the performance of scale inhibitors in industrial applications.

Reaction Mechanisms and Interfacial Phenomena in Calcium Aluminum Phosphonate Systems

Dissolution-Precipitation Mechanisms Involving Phosphonates with Calcium and Aluminum

Phosphonates can induce the dissolution of certain calcium- and aluminum-containing minerals, followed by the precipitation of new, often layered, calcium-aluminum-phosphonate phases. This process is central to their function as retarders in cement hydration. researchgate.netacs.org

In the context of cement, phosphonic acids like nitrilotris(methylene)phosphonic acid (H6ntmp) react with calcium-rich phases such as tricalcium silicate (B1173343) (C3S) and tricalcium aluminate (C3A). researchgate.netacs.org The initial step involves the extraction of calcium from these mineral surfaces by the phosphonic acid. This enhances the solubility of calcium and can promote the dissolution of the original mineral structure. researchgate.netacs.org For instance, in the presence of H6ntmp, the hydration of C3A is significantly inhibited as the phosphonic acid primarily reacts with calcium rather than aluminum, leading to the formation of a calcium-phosphonate-rich layer on the C3A surface. acs.org

Following dissolution, a precipitation process occurs where a layered calcium phosphonate (B1237965), such as [Ca(H4ntmp)(H2O)]∞, forms and binds to the surface of the cement grains. researchgate.netacs.org This newly formed layer acts as a diffusion barrier, impeding the transport of water to the unreacted mineral surface and thereby inhibiting further hydration. researchgate.netacs.org This dissolution-precipitation mechanism effectively "poisons" the mineral surface against further reaction. Some researchers propose that the precipitation of a Ca-phosphonate layer is a key mechanism for blocking the dissolution of anhydrous cement phases. rsc.orgresearchgate.net

The interaction is not limited to synthetic materials. In natural systems, the presence of calcium and aluminum ions can influence the behavior of phosphonates. For example, studies on the adsorption of phosphonates onto goethite (an iron oxyhydroxide) have shown that calcium ions can enhance phosphonate adsorption, particularly at higher pH values, by forming ternary surface complexes. amazonaws.com This suggests that in environments containing both calcium and aluminum, complex co-precipitation and surface precipitation reactions are likely to occur. researchgate.netnih.gov

Table 1: Effect of Phosphonates on Cement Mineral Hydration

Cement MineralPhosphonateObserved EffectMechanismReference
Tricalcium Silicate (C3S)H6ntmpNo C-S-H formation, surface becomes Ca-richFormation of various calcium phosphonates on the surface acs.org
Tricalcium Aluminate (C3A)H6ntmpSeverely inhibited hydrationPhosphonic acid reacts with Ca to form a Ca-P-rich layer acs.org
Portland CementH6ntmpFormation of a Ca- and P-rich surface layerPrecipitation of a layered calcium phosphonate coating researchgate.netacs.org

Chelation and Complexation Dynamics of Phosphonate Ligands with Metal Ions

Phosphonates are highly effective chelating agents, capable of binding tightly to di- and trivalent metal ions, including calcium (Ca²⁺) and aluminum (Al³⁺). wikipedia.org This ability is fundamental to their function as scale inhibitors and water softeners. wikipedia.org The strength of this chelation is influenced by several factors, including the number of phosphonic acid groups on the molecule, the pH of the solution, and the nature of the metal ion. wikipedia.org

The phosphonate group, -PO(OH)₂, and its deprotonated forms can coordinate with metal ions through the oxygen atoms. The stability of the resulting metal complexes generally increases with the number of phosphonic acid groups. wikipedia.org For example, polyphosphonates like aminotris(methylenephosphonic acid) (ATMP) and diethylenetriaminepenta(methylenephosphonic acid) (DTPMP) are powerful chelating agents due to their multiple binding sites. The introduction of an amine group into the phosphonate molecule, as seen in NTMP, EDTMP, and DTPMP, further enhances their metal-binding capabilities. wikipedia.org

The stability of metal-phosphonate complexes often follows the order Fe³⁺ > Al³⁺ > Ca²⁺ > Mg²⁺, with ferric iron forming the most stable complexes. waterlinepublication.org.uk This high affinity for trivalent cations like aluminum is a key aspect of their interaction in relevant systems. waterlinepublication.org.uk However, the specific stability can vary depending on the phosphonate structure and the pH. At acidic or neutral pH, the stability constants of phosphonate complexes with heavy metal ions may be lower than those of aminopolycarboxylic acid chelants like EDTA, though this is not always the case at higher pH. waterlinepublication.org.uk

In solution, phosphonates and metal ions can form a variety of complex species. For instance, studies with diazacrown ethers bearing phosphonate groups have shown the formation of both 1:1 (metal-to-ligand) and 2:1 complexes with divalent metal ions. rsc.org The formation of these complexes is a dynamic process influenced by pH, as protonation and deprotonation of the phosphonate groups affect their coordination ability. For example, geminal bis(phosphonates) can interact with trivalent metal ions even at very low pH, forming protonated, water-soluble "out-of-cage" complexes. researchgate.net As the pH increases, these complexes can become neutral and less soluble. researchgate.net

The chelation process is crucial for preventing the formation of insoluble precipitates, or scale. wikipedia.org By sequestering metal ions like Ca²⁺, phosphonates keep them in solution and prevent them from reacting with anions like carbonate or sulfate (B86663) to form scale.

Table 2: General Stability Order of ATMP-Metal Complexes

Metal IonRelative Stability
Fe³⁺Most Stable
Al³⁺High Stability
Ca²⁺Moderate Stability
Mg²⁺Lower Stability
Source: waterlinepublication.org.uk

Surface Adsorption and Inhibition Mechanisms on Mineral Phases

Phosphonates are known for their strong adsorption onto various mineral surfaces, a key mechanism behind their effectiveness as scale and corrosion inhibitors. semanticscholar.org This adsorption is driven by the high polarity of the phosphonate groups and their negative charge when deprotonated, which allows them to bind to positively charged sites on mineral surfaces. semanticscholar.org

The primary mechanism of action for many phosphonate-based scale inhibitors is their adsorption onto the active growth sites of mineral crystals, such as calcium carbonate or barium sulfate. uoc.grmdpi.com By adsorbing onto these sites, they physically block the addition of further ions from the solution, thereby "poisoning" the crystal growth process and preventing the scale from forming. uoc.gronepetro.org This is often referred to as a "threshold effect," where substoichiometric amounts of the inhibitor can prevent the precipitation of much larger quantities of scale-forming minerals.

Molecular dynamics simulations have provided insights into the adsorption process. For instance, phosphonate-based scale inhibitors have been shown to adsorb onto calcite surfaces primarily as hydrated outer-sphere surface complexes. nih.gov This is in contrast to some carboxylate-based inhibitors which can form both inner- and outer-sphere complexes. nih.gov The weaker adsorption of phosphonates compared to carboxylates in some cases can be advantageous, as it may lead to reduced loss of the inhibitor into the reservoir formation in oilfield applications. nih.gov

The presence of other ions in solution can influence the adsorption of phosphonates. For example, the presence of calcium ions can significantly increase the adsorption of phosphonates onto goethite, an iron oxyhydroxide mineral. amazonaws.com This is thought to occur through the formation of ternary surface complexes, where the calcium ion bridges the phosphonate and the mineral surface. semanticscholar.org

In the context of cement hydration, the adsorption of phosphonates onto the surfaces of cement minerals and their hydration products is a critical step in the retardation mechanism. rsc.org It has been proposed that phosphonates adsorb onto the nuclei of calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521), poisoning their growth. rsc.org The interaction with aluminate phases is also significant, as the adsorption of phosphonates onto ettringite or their complexation with aluminum ions in the pore solution can affect their availability to retard the silicate reaction. rsc.org

Table 3: Adsorption Characteristics of Phosphonates

PropertyDescriptionReference
Driving ForceHigh polarity and negative charge of phosphonate groups. semanticscholar.org
MechanismAdsorption onto active crystal growth sites, blocking further growth. uoc.grmdpi.com
Complex Type (on Calcite)Predominantly hydrated outer-sphere surface complexes. nih.gov
Influence of CationsDivalent and trivalent cations like Ca²⁺ can enhance adsorption through ternary complex formation. amazonaws.comsemanticscholar.org

Nucleation and Growth Inhibition Mechanisms

Phosphonates are effective inhibitors of both the nucleation and growth of sparingly soluble salts, which is a cornerstone of their application as scale inhibitors. ampp.orgugr.es They can interfere with the crystallization process at its earliest stages, preventing the formation of stable crystal nuclei, and can also slow or halt the growth of existing crystals. ugr.es

The inhibition of nucleation is thought to occur through the interaction of phosphonate molecules with pre-nucleation clusters or embryos. ugr.es By adsorbing onto these nascent structures, phosphonates can increase the energy barrier for the formation of a stable nucleus, thus delaying or preventing precipitation. ugr.es This effect has been observed for various mineral scales, including calcium carbonate, calcium sulfate, and barium sulfate. ampp.org For instance, even at low concentrations (in the range of 0.1 to 10 mg/L), phosphonates can achieve 100% inhibition of nucleation and growth for these common scales. ampp.org

Once nuclei have formed, phosphonates can inhibit their growth by adsorbing onto the crystal surfaces, particularly at the active growth sites like kinks and steps. mdpi.com This adsorption blocks the incorporation of new ions into the crystal lattice, effectively stunting crystal growth. mdpi.com This mechanism can also lead to a modification of the crystal habit or morphology, as the inhibitor may preferentially adsorb to certain crystallographic faces. researchgate.net

In the context of cement, several proposed mechanisms for retardation by phosphonates involve the inhibition of nucleation and growth. One theory suggests that phosphonates poison the nuclei of the main hydration products, calcium silicate hydrate (C-S-H) and calcium hydroxide. rsc.orgresearchgate.net By adsorbing onto these nuclei, they prevent their growth into larger, interlocking structures that are responsible for the setting and hardening of cement. rsc.org Another related mechanism involves the formation of insoluble clusters of calcium-phosphonate complexes on the surfaces of the anhydrous cement grains, which physically prevents further hydration. rsc.org

Studies on the hydration of tricalcium silicate (C3S) in the presence of phosphonates have shown a significant influence on the nucleation or growth of C-S-H. rsc.org The observed high supersaturation of C-S-H in the pore solution, combined with an undersaturation of C3S, points towards an inhibition of C-S-H nucleation or growth as a primary retarding mechanism for most phosphonates. rsc.org

Table 4: Inhibitory Action of Phosphonates on Crystallization

Stage of CrystallizationMechanism of InhibitionConsequenceReference
NucleationAdsorption onto pre-nucleation clusters, increasing the energy barrier for nucleus formation.Delays or prevents the onset of precipitation. ugr.es
Crystal GrowthAdsorption onto active growth sites (kinks, steps) on the crystal surface.Halts or slows down crystal growth; can modify crystal habit. mdpi.comresearchgate.net

Hydrolytic Stability and Degradation Pathways

The carbon-phosphorus (C-P) bond that characterizes phosphonates is known for its high stability towards hydrolytic cleavage, as well as oxidative and thermal decomposition, especially when compared to the P-O, P-S, and P-N bonds found in other organophosphorus compounds. oieau.fr This inherent stability contributes to their persistence and effectiveness in harsh industrial environments, such as those with high temperatures and extreme pH levels. wikipedia.org

Despite their general stability, phosphonates can undergo degradation through several pathways. While direct hydrolysis of the C-P bond is difficult, it can occur under certain conditions. wikipedia.org For instance, a slow, light-independent hydrolytic cleavage of the C-P bond has been observed in solution. oieau.fr This process appears to be facilitated by the presence of divalent cations and aerobic conditions, and it is particularly active for nitrogen-containing phosphonates. oieau.fr

The degradation of phosphonates can also be mediated by free radicals. oieau.fr Systems that generate free radicals, such as those involving riboflavin (B1680620) and light or copper ions and hydrogen peroxide, can efficiently cleave the C-P bond, leading to the release of orthophosphate. oieau.fr In industrial settings where oxidizing biocides are used, such as in cooling water systems, phosphonates can be degraded. uoc.gr For example, hypobromite-based biocides can react with and decompose phosphonates like AMP, with the ultimate degradation product being inorganic phosphate (B84403). uoc.gr This degradation can be problematic, as it not only reduces the concentration of the active scale inhibitor but can also lead to the precipitation of calcium phosphate in waters with high hardness. uoc.gr

Microbial degradation is another important pathway for the breakdown of phosphonates in the environment. nih.govmsu.ru Many microorganisms, particularly bacteria, possess enzymatic pathways capable of cleaving the stable C-P bond. nih.gov These pathways include hydrolytic, radical-based, and oxidative mechanisms. nih.gov For example, the enzyme phosphonoacetaldehyde (B103672) hydrolase (phosphonatase) is involved in a hydrolytic pathway for the degradation of 2-aminoethylphosphonate (AEP), a common natural phosphonate. msu.ru The C-P lyase pathway is another significant mechanism that can degrade a wide range of phosphonates. nih.govmsu.ru

The thermal stability of metal-phosphonate frameworks (MPFs) is also a relevant area of study. While generally more stable than their metal-carboxylate counterparts, their stability can be influenced by their structure and the surrounding environment. nih.gov For example, the degradation temperature of a tin-phosphonate framework was found to be dependent on the presence of unbounded phosphonate linkers. nih.gov

Advanced Applications in Materials Science and Engineering Research

Development of Cementitious Materials with Tailored Properties

The construction industry is a major consumer of materials, and the modification of cementitious materials to achieve specific, desirable properties is a key area of research. The incorporation of phosphonates, such as calcium aluminum phosphonate (B1237965), offers a pathway to precisely control the behavior of cement during and after hydration.

Role of Phosphonates in Cement Hydration Kinetics and Rheology

Phosphonates are recognized for their significant impact on the hydration process of Portland cement. canada.camdpi.com They act as potent retarders, delaying the setting time by influencing the dissolution of anhydrous clinker phases and the nucleation and growth of hydration products like calcium silicate (B1173343) hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521). mdpi.comrsc.org The mechanism involves the chelation of calcium ions by the phosphonate groups, which hinders the precipitation of these hydration products. mdpi.comrsc.org

The retarding effect is concentration-dependent, with higher dosages leading to a more pronounced delay in the induction period of cement hydration. canada.ca For instance, studies on various phosphonates have shown the ability to extend the induction period from a few hours to over 72 hours with the addition of as little as 0.09% by weight of cement. mdpi.com Acidic forms of phosphonates tend to be more effective retarders than their corresponding salts. canada.ca This super-retarding effect is highly valuable in applications requiring long workability times, such as in hot climates or for large-scale construction projects. mdpi.comwikipedia.org

Beyond kinetics, phosphonates also influence the rheological properties of cement paste. They can act as dispersants, improving the flow and workability of the concrete mix. wikipedia.org This dual functionality of retardation and dispersion makes them a subject of investigation for the development of new classes of superplasticizers. wikipedia.org

Table 1: Effect of Phosphonate Retarders on Cement Hydration

Phosphonate TypeConcentration (% by wt. of cement)Induction Period ExtensionReference
DTPMP0.05Extended to 21.1 hours canada.ca
Na-DTPMP0.05Extended to 16.2 hours canada.ca
EDTMPS0.2Extended by up to 4.27 hours mdpi.com
Various0.03 - 0.05Delay of 12 to 42 hours mdpi.com

Note: DTPMP = Diethylenetriaminepenta(methylenephosphonic acid), EDTMPS = Ethylene (B1197577) diamine tetra(methylenephosphonic acid) sodium. The data illustrates the general effect of phosphonates on cement hydration.

High-Temperature Stable Composites and Self-Healing Materials

The inherent thermal stability of the metal-phosphonate bond makes these compounds excellent candidates for creating high-temperature stable composites. rsc.orgkaust.edu.sa Materials incorporating aluminum phosphonates have demonstrated enhanced thermal stability, which is critical for applications in aerospace, automotive, and electronics where components are exposed to extreme temperatures. rsc.orgtoraytac.com For example, phosphate-based binders are favored over silicates for high-temperature applications due to their superior heat and water resistance, and their ability to form stable, interconnected Al-O-P networks at temperatures up to 500°C. mdpi.com

The concept of self-healing materials, which can autonomously repair damage, is a frontier in materials science. nih.govmdpi.comrsc.org While research in this area is broad, the integration of phosphonate chemistry offers intriguing possibilities. The reversible nature of certain chemical bonds and the potential for triggered reactions could be harnessed. For instance, microencapsulated healing agents containing reactive phosphonate species could be embedded within a polymer matrix. Upon fracture, the capsules would rupture, releasing the phosphonate to react and rebond the damaged area. The strong adhesion of phosphonates to metal and metal oxide surfaces could be particularly beneficial in composite systems. specificpolymers.com

Hybrid Materials and Metal-Organic Frameworks (MOFs)

The ability of phosphonates to link metal centers into extended networks has led to the development of a vast family of hybrid materials and metal-organic frameworks (MOFs). mdpi.com These materials combine the properties of both organic and inorganic components, offering tunable porosity, high surface area, and chemical functionality.

Synthesis and Characterization of Porous Metal Phosphonates

The synthesis of porous metal phosphonates, including those with aluminum, is a significant area of research. tdl.orgrsc.org A primary challenge is overcoming the tendency of metal phosphonates to form dense, layered structures with no accessible porosity. rsc.orgtdl.org Strategies to induce porosity include the use of bifunctional phosphonate linkers, template molecules, and careful control of reaction conditions such as temperature and the choice of metal ions. tdl.orgrsc.org

Hydrothermal and solvothermal methods are commonly employed for synthesis. rsc.org These techniques involve reacting a metal salt with a phosphonic acid in a solvent at elevated temperatures. For instance, porous aluminum phosphonates have been synthesized using phenylphosphonic acid as the phosphorus source, resulting in materials with catalytic activity. mdpi.com The resulting structures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. tdl.org

Characterization of these porous materials is crucial to understanding their structure and properties. Techniques such as X-ray diffraction (XRD) are used to determine the crystal structure, while gas sorption analysis (e.g., with nitrogen or carbon dioxide) is employed to measure the surface area and pore volume. rsc.orgmdpi.com Spectroscopic methods like solid-state Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the local chemical environment and bonding within the framework. kuleuven.be

Table 2: Properties of Selected Porous Metal Phosphonates

Functionalization for Specific Applications

A key advantage of hybrid phosphonate materials is the ability to introduce specific functionalities by modifying the organic linker. rsc.org This functionalization can be performed either before synthesis (by using a functionalized phosphonic acid) or after synthesis (by post-synthetic modification). This allows for the tailoring of the material's properties for targeted applications such as catalysis, adsorption, and separation. mdpi.comrsc.org

For example, the incorporation of acidic or basic groups can create active sites for catalysis. rsc.org The introduction of specific binding sites can enhance the material's selectivity for capturing certain molecules or ions, which is relevant for sensing or environmental remediation. specificpolymers.comtdl.org The functionalization of the pore surfaces can alter their hydrophilicity or hydrophobicity, controlling the transport of guest molecules within the framework. rsc.org

Composite Materials for Enhanced Performance

The incorporation of calcium aluminum phosphonate into polymer matrices can lead to composite materials with significantly enhanced properties. One of the most notable applications in this area is flame retardancy. rsc.org Aluminum phosphonates, in particular, have been shown to be highly effective flame retardants for polymers like polyamide 6 (PA6). rsc.org

Research on composites of PA6 with aluminum methylmethoxyphosphonate (AlPo) has shown that the addition of the flame retardant can lower the heat release rate and smoke production during a fire. rsc.org While the initial thermal stability of the composite might be slightly lower than the pure polymer, the significant improvement in fire safety is a crucial advantage for applications in electronics, transportation, and building materials. rsc.org

Polymer-Ceramic Nanocomposites Incorporating Calcium Phosphonates

Polymer-ceramic nanocomposites are hybrid materials that leverage the processability of polymers with the strength and bioactivity of ceramic fillers. heraldopenaccess.usmdpi.com The incorporation of nanoscale ceramic particles, such as calcium phosphates, can significantly enhance the mechanical properties and biological response of the composite. tsijournals.comnsf.gov

A critical aspect of composite performance is the adhesion between the polymer matrix and the ceramic filler. heraldopenaccess.us Phosphonic acids are particularly effective as "linkers" or "coupling agents" in this context. They can form strong, stable bonds with metal oxide surfaces while also providing a linkage to the organic polymer matrix. mdpi.com This dual functionality creates a robust interface, which is crucial for effective load transfer from the polymer to the stronger ceramic particles. A hypothetical this compound could serve as an ideal all-in-one filler. The calcium and phosphonate components would provide bioactivity akin to calcium phosphates, the aluminum would contribute to mechanical strength similar to alumina (B75360), and the phosphonate group would ensure excellent dispersion and adhesion within the polymer matrix.

Table 1: Comparison of Polymer-Ceramic Nanocomposite Systems

Polymer MatrixCeramic FillerKey ImprovementReference
Polycaprolactone (PCL)Nano-hydroxyapatite (nHA)Mimics natural bone ECM, enhances cell adhesion tsijournals.com
Poly(lactic-co-glycolic acid) (PLGA)Nano-hydroxyapatite (nHA)Increased osteogenic differentiation and mineral deposition mdpi.com
Polyvinyl Alcohol (PVA) / Polycaprolactone (PCL)β-Tricalcium Phosphate (B84403) (β-TCP)Enhanced thermal stability and cell proliferation researchgate.net
Alumina (Al₂O₃) MatrixSilicon Carbide (SiC)2-5x higher toughness and strength than monolithic alumina jst.go.jp

Bioceramic Precursors and Their Transformation Mechanisms

Bioceramics are often formed through the transformation of precursor phases, which are typically less stable or amorphous compounds that convert to more crystalline structures upon treatment, such as heating (sintering). mdpi.comnycu.edu.tw In the realm of calcium phosphates, Amorphous Calcium Phosphate (ACP) is widely regarded as a key precursor. nih.gov ACP is often the first phase to precipitate from solution and can subsequently transform into more stable crystalline phases like Octacalcium Phosphate (OCP) and, ultimately, the highly stable Hydroxyapatite (B223615) (HA), which is the primary mineral component of bone. nih.govnih.gov

This transformation is a critical process in the fabrication of bioceramics with controlled properties. The mechanism can involve the dissolution of the ACP precursor, followed by the nucleation and growth of a transient phase like OCP, which then hydrolyzes to the final apatitic structure. nih.gov

The introduction of foreign ions, such as aluminum, into the calcium phosphate system has a profound effect on these transformation pathways. Research shows that incorporating aluminum into a calcium phosphate precursor can decrease its crystallinity and lead to the formation of entirely new phases upon heating. researchgate.net For example, adding alumina to hydroxyapatite can promote its decomposition into tricalcium phosphate (TCP). redalyc.org At high concentrations, aluminum can lead to the formation of Al-substituted whitlockite (B577102) (a TCP-like structure) or distinct aluminum calcium phosphate phases, such as Ca₉Al(PO₄)₇. researchgate.net This indicates that using a this compound as a bioceramic precursor could allow for the creation of novel multiphase bioceramics whose composition and, therefore, resorption rate and biological activity could be precisely controlled by the initial Al/Ca ratio and subsequent heat treatment.

Table 2: Transformation of Calcium Phosphate Precursors

Precursor PhaseTransformation ConditionResulting Phase(s)Reference
Amorphous Calcium Phosphate (ACP)In vitro, neutral pHOctacalcium Phosphate (OCP), then Hydroxyapatite (HA) nih.govnih.gov
Calcium-Deficient Hydroxyapatite (CDHA)Calcination / SinteringBiphasic Calcium Phosphate (β-TCP + HA) mdpi.comnycu.edu.tw
DCPDIn vivoCalcium-Deficient Hydroxyapatite (CDHA) nih.gov
HA with Alumina (Al₂O₃) additionSinteringTricalcium Phosphate (TCP) redalyc.org
CaP with high Al contentSinteringAluminum calcium phosphate (e.g., Ca₉Al(PO₄)₇), Al-substituted β-TCP researchgate.net

Adhesion Promotion in Multi-component Systems

The ability to promote adhesion between dissimilar materials, such as a metal or ceramic substrate and an organic coating, is critical in many engineering applications. Phosphonic acids have emerged as exceptionally effective adhesion promoters, particularly for surfaces like aluminum and its oxides. mdpi.commdpi.com

The primary mechanism involves the phosphonic acid head group (-PO(OH)₂), which reacts with hydroxyl groups on the aluminum oxide surface to form a strong, water-resistant, covalent Al-O-P bond. mdpi.com This creates a robustly anchored molecular layer. Researchers have developed bifunctional phosphonic acids that act as a molecular bridge: one end anchors to the inorganic substrate, while the other end possesses a functional group that can react with or entangle into a polymer coating. mdpi.commdpi.com This approach dramatically improves the durability and performance of the coating system.

Furthermore, studies have shown a synergistic effect when phosphonates are combined with metal cations like calcium. acs.orgcsic.es The formation of metal-phosphonate complexes at an interface can create a more robust and stable protective film. uoc.grresearchgate.net In a system containing calcium, aluminum, and phosphonate, the phosphonate groups would be the primary driver for adhesion to any aluminum-containing component or substrate. The calcium ions could co-complex with the phosphonate groups at the interface, further stabilizing the bond and improving cohesion within the multi-component system, such as an adhesive or paint. mdpi.com This synergistic interaction could lead to adhesion promotion systems with superior stability and longevity.

Table 3: Binding of Phosphonic Acid to Aluminum Oxide Surfaces

Binding ModeDescriptionKey FeatureReference
MonodentateOne phosphonate oxygen atom binds to the surface.Flexible but weaker bond. mdpi.com
BidentateTwo phosphonate oxygen atoms bind to the surface.Forms a stable chelate ring. mdpi.com
TridentateAll three phosphonate oxygen atoms bind to the surface.Strongest, most stable bond. mdpi.com

Environmental and Agricultural Science Research on Calcium Aluminum Phosphonate Interactions

Environmental Remediation Strategies

Heavy Metal Immobilization and Sequestration Mechanisms

The immobilization and sequestration of heavy metals are critical processes for environmental remediation. Calcium and phosphate (B84403) materials are known to effectively stabilize heavy metals through precipitation and surface complexation. mdpi.comehemj.com The primary mechanisms involved include gelation, physical encapsulation, and chemical bonding. mdpi.com

In the context of calcium-aluminum-phosphonate interactions, several mechanisms contribute to the immobilization of heavy metals. One key process is the formation of insoluble metal-carbonate precipitates, which is facilitated by the exchange of calcium ions with divalent heavy metal ions. mdpi.com Additionally, the presence of calcium and phosphorus can lead to the formation of calcium silicate (B1173343) hydrates (CSHs) and calcium aluminum hydrates (CAHs), which have low solubility and can restrict the mobility of heavy metals. mdpi.com These hydrates also present various surface functional groups, such as carboxyl and hydroxyl groups, that provide a higher number of sorption sites for immobilizing exchangeable forms of heavy metals. mdpi.com

The process of sequestration involves the complexation and storage of metal ions within a matrix. mdpi.com In some biological systems, metal-binding proteins and anions like sulfate (B86663), oxalate, or phosphate contribute to the detoxification process by forming precipitation granules. nih.gov In engineered systems, such as those using polyphosphate-modified calcium aluminate cement, toxic metals can be encapsulated within the cementitious matrix. nih.gov This process has shown high uptake capacities and retention percentages for metals like lead (Pb), copper (Cu), and zinc (Zn). nih.gov

The interaction between heavy metals and the components of the remediation agent is crucial. For instance, in geopolymer systems, heavy metal ions are trapped within the 3D network structure composed of SiO₄ and Al₂O₃ units. mdpi.com The addition of calcium oxide (CaO) can enhance this process by creating denser calcium-alumino-silicate-hydrate (C-A-S-H) gels, which improves the binding and immobilization of heavy metal ions. mdpi.com

Table 1: Mechanisms of Heavy Metal Immobilization

Mechanism Description Key Components
Precipitation Formation of insoluble compounds containing the heavy metal. Calcium carbonate, Metal-phosphates, Calcium silicate hydrates (CSHs), Calcium aluminum hydrates (CAHs)
Adsorption/Complexation Binding of heavy metal ions to surface functional groups. Carboxyl, hydroxyl, and carboxylate groups on CSH and CAH surfaces.
Ion Exchange Replacement of existing ions in a solid matrix with heavy metal ions. Exchange of Ca²⁺ with divalent heavy metal ions.
Physical Encapsulation Trapping of heavy metal ions within a solidifying matrix. Geopolymers, Cementitious materials.
Sequestration Intracellular or matrix-based complexation and storage of metal ions. Metal-binding proteins, Anions (sulfate, oxalate, phosphate).

Phosphonate (B1237965) Removal and Recovery from Aqueous Systems

The removal and recovery of phosphonates from aqueous systems are essential for preventing eutrophication and for resource recovery. tandfonline.comsemanticscholar.org Adsorption has been identified as a cost-effective technology for this purpose, particularly for low concentrations of phosphonates. tandfonline.com

Various adsorbents have been investigated for their efficacy in removing phosphonates. These include natural materials like coconut shell charcoal and mussel shells, as well as synthetic materials such as zinc-aluminum layered double hydroxides and granular ferric hydroxide (B78521). tandfonline.comsemanticscholar.org Recent research has focused on novel adsorbents like ZnFeZr@MP, La/Zn/Fe₃O₄@PAC, and Zr-La@Fe₃O₄, which have demonstrated good adsorption capacity and removal efficiency. tandfonline.com

The mechanism of phosphonate removal often involves adsorption onto the surface of the adsorbent material. tandfonline.com In the case of calcium silicate hydrate (B1144303) (CSH) synthesized from blast furnace slag, the removal of phosphate (a related phosphorus compound) occurs through the elution of Ca²⁺ and Si⁴⁺ ions and the subsequent precipitation of insoluble calcium phosphate species. jst.go.jp This process is effective over a broad range of pH conditions. jst.go.jp

Electrochemical methods also show promise for phosphonate removal and recovery. One study demonstrated the simultaneous removal and recovery of phosphorus from nitrilotris (methylene phosphonic acid) (NTMP) in an electrochemical cell. researchgate.net In this process, the C-N and C-P bonds of NTMP were cleaved at the anode, forming orthophosphate, which then reacted with calcium ions to precipitate as recoverable calcium phosphate at the cathode. researchgate.net

The recovery of phosphonates is a critical aspect of sustainable wastewater treatment. Desorption techniques can be used to regenerate the adsorbents and recover the captured phosphonates. tandfonline.com High desorption efficiencies have been achieved with adsorbents like ZnFeZr and clay minerals. tandfonline.com

Table 2: Phosphonate Removal and Recovery Technologies

Technology Mechanism Key Materials/Processes
Adsorption Surface binding of phosphonates to an adsorbent material. Granular ferric hydroxide, ZnFeZr@MP, La/Zn/Fe₃O₄@PAC, Calcium silicate hydrate (CSH), Clay minerals.
Electrochemical Treatment Anodic cleavage of phosphonate bonds and cathodic precipitation of calcium phosphate. Electrochemical cell with Pt anode and Ti cathode.
Chemical Precipitation Formation of insoluble metal-phosphonate salts. Addition of divalent or trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Al³⁺). nih.gov

Scale and Corrosion Inhibition Mechanisms in Water Systems

Phosphonates are widely utilized in industrial water systems as scale and corrosion inhibitors. lubrizol.com Their effectiveness stems from their ability to interfere with the formation of scale-forming salts and to form protective films on metal surfaces. lubrizol.comclearwaterquality.com

Scale Inhibition:

The primary mechanism of scale inhibition by phosphonates involves the prevention of nucleation and the retardation of crystal growth of scale-forming salts like calcium carbonate. researchgate.netresearchgate.net Phosphonates adsorb onto the active growth sites of the crystals, disrupting their normal development. Molecular dynamic simulations have shown that ionic bonds between the phosphonate functional groups and the calcium ions (Ca²⁺) on the calcite crystal surface play a dominant role in this adsorption process. researchgate.netsioc-journal.cn

However, a challenge in using phosphonates is their potential to react with calcium in the water to form insoluble calcium phosphonates, which can themselves become a scaling problem. google.com The stoichiometry of these precipitated calcium phosphonate complexes is dependent on the specific phosphonate and the pH of the solution. onepetro.org

Corrosion Inhibition:

Phosphonates also function as cathodic corrosion inhibitors, often in conjunction with calcium ions. suezwaterhandbook.com The mechanism involves the formation of a protective, insoluble compound on the cathodic surfaces of the metal, where the pH is typically higher due to the cathodic reduction of oxygen. suezwaterhandbook.com This protective layer acts as a barrier, slowing down the corrosion process. suezwaterhandbook.com

In many commercial formulations, phosphonates are combined with other inhibitors, such as zinc or phosphates, to create a synergistic effect. clearwaterquality.comsuezwaterhandbook.com For example, the combination of zinc and phosphonates can provide both cathodic and anodic inhibition, leading to more effective corrosion control. clearwaterquality.com The phosphonate component in these formulations also helps to control the deposition of iron and other mineral scales. clearwaterquality.com

Table 3: Scale and Corrosion Inhibition Mechanisms of Phosphonates

Process Mechanism Key Interactions
Scale Inhibition - Nucleation prevention- Crystal growth retardation- Crystal shape modification Adsorption of phosphonate onto crystal surfaces, primarily through ionic bonding with Ca²⁺. researchgate.netsioc-journal.cn
Corrosion Inhibition - Formation of a protective film on cathodic surfaces. Precipitation of an insoluble phosphonate compound in the high pH environment of the cathode, often in conjunction with Ca²⁺. suezwaterhandbook.com

Agricultural Research on Nutrient Dynamics and Plant Response

Mechanisms of Aluminum Toxicity Mitigation by Phosphonates

Aluminum (Al) toxicity is a major factor limiting plant growth in acidic soils (pH < 5.5), where phytotoxic Al³⁺ becomes more soluble. mdpi.commdpi.com Phosphorus application has been shown to alleviate Al toxicity in various plant species. plos.orgplos.org While direct research on "calcium aluminum phosphonate" for this purpose is limited, the principles of phosphate and phosphite (B83602) interactions with aluminum provide insight.

The primary mechanism for alleviating Al toxicity with phosphorus is the formation of insoluble Al-P compounds, which reduces the concentration of toxic Al³⁺ in the soil solution and within the plant. plos.org When phosphorus is applied, it can lead to higher aluminum accumulation in the roots but lower translocation to the shoots and leaves, effectively detoxifying the plant. plos.orgplos.org

Another mechanism involves the secretion of organic acids, such as malate (B86768) and citrate, from the plant roots. plos.orgplos.org These organic acids can chelate Al³⁺ in the rhizosphere, forming non-toxic complexes. nih.gov However, some studies indicate that while Al stress induces organic acid secretion, the application of phosphorus may decrease this secretion, suggesting that the primary mitigation mechanism is the internal precipitation of aluminum with phosphate. plos.org

Phosphonates, as a source of phosphite, are not directly used by plants as a phosphorus nutrient but can be converted to phosphate in the soil by microorganisms. maxapress.comresearchgate.net The presence of phosphite can sometimes be toxic to plants, especially those deficient in phosphate. maxapress.com However, in the context of aluminum toxicity, the eventual conversion to phosphate would contribute to the same mitigation mechanisms described above. The interaction is complex, as both Al toxicity and phosphate deficiency can trigger similar stress responses in plants, including the inhibition of root growth. nih.govplantae.org

Table 4: Mechanisms of Aluminum Toxicity Mitigation by Phosphorus/Phosphonates

Mechanism Description Location
Internal Precipitation Formation of insoluble aluminum phosphate compounds within the plant tissues, primarily in the roots. Plant Roots
Reduced Translocation Decreased movement of aluminum from the roots to the shoots and leaves. Plant Vascular System
Rhizosphere Chelation Secretion of organic acids (e.g., malate, citrate) by roots to bind with Al³⁺ in the soil. Rhizosphere (soil around roots)
Soil Precipitation Formation of insoluble aluminum phosphate compounds in the soil, reducing Al³⁺ availability. Soil

Elucidation of Plant Defense Induction Pathways

The application of phosphonate-based compounds, including this compound, is recognized for its ability to enhance plant resilience against a variety of pathogens. The primary mechanism is not direct fungicidal action but rather the induction of the plant's intrinsic defense systems. soihs.it This process, often termed induced resistance (IR) or systemic acquired resistance (SAR), involves priming the plant to respond more rapidly and robustly to pathogen attacks. soihs.itmdpi.com

Research indicates that phosphite (Phi), the active anion in these compounds, acts as a key elicitor of these defense pathways. frontiersin.org Upon recognition by the plant, phosphite triggers a cascade of signaling events that prepare the plant for potential infection. While the precise molecular pathways for phosphite recognition are still under investigation, several downstream effects have been well-documented. soihs.it Studies on potato plants treated with phosphite have shown an increased abundance of proteins associated with salicylic (B10762653) acid (SA)-dependent defense responses. mdpi.com The SA pathway is a critical hormonal signaling route for establishing systemic resistance against biotrophic and hemibiotrophic pathogens. frontiersin.org

The following table summarizes key findings related to the induction of plant defense by phosphite, the active component in this compound.

Defense Mechanism Observed Effect Key Findings References
Priming Primes plant defense responses against fungi, oomycetes, and bacteria.Acts as a priming agent, preparing the plant for a more effective defense response upon pathogen attack. soihs.it
Signaling Pathways Activates Salicylic Acid (SA)-dependent pathways and Calcium (Ca²⁺)-dependent signaling.Increases the abundance of proteins involved in SA-dependent defense and triggers Ca²⁺ influx, a key secondary messenger. mdpi.comnih.gov
Cellular Response Induces the production of Reactive Oxygen Species (ROS) and strengthens cell walls.Triggers a hypersensitive response (HR) and increases cell wall thickness to block pathogen entry. mdpi.comfrontiersin.orgfrontiersin.org
Broad-Spectrum Resistance Effective against a wide range of pathogens including Phytophthora, Fusarium, and Rhizoctonia.Triggers broad-spectrum resistance, suggesting a general, non-pathogen-specific defense induction. soihs.it

Role as Biostimulants and Growth Modulators

The biostimulatory effects are multifaceted. Phosphite has been shown to influence sugar metabolism and modulate the levels of plant hormones. frontiersin.org For example, foliar application of potassium phosphite on citrus seedlings led to a biochemical response that restored plant growth in phosphorus-deficient conditions. core.ac.uk In horticultural crops like strawberries, phosphite application has been linked to improved fruit quality, including increased synthesis of beneficial compounds like ascorbic acid and anthocyanins. core.ac.uk

Aluminum's role is more complex. While high concentrations are typically toxic, low levels of aluminum have been observed to stimulate root and whole-plant growth in certain plant species. nih.gov In tea plants, for instance, moderate aluminum supplementation can alleviate the growth inhibition caused by high calcium stress and promote root system development. mdpi.com The interaction between calcium and aluminum is often competitive, influencing the uptake of each other and other essential nutrients. mdpi.com Therefore, the specific ratio and concentration of these elements in this compound are critical to its function as a growth modulator.

The table below details some of the documented biostimulant and growth-modulating effects of the components found in this compound.

Component Effect Observed Outcome References
Phosphite (Phi) Growth PromotionEnhances root growth, yield, and nutritional value in various horticultural crops. soihs.itfrontiersin.org
Phosphite (Phi) Fruit QualityIncreases fruit size and the content of total soluble solids, ascorbic acid, and anthocyanins in fruits like oranges and strawberries. core.ac.uk
Calcium (Ca) Growth & DevelopmentPromotes root and shoot growth, increases biomass, and strengthens cell walls. Essential for cell membrane integrity. researchgate.netmdpi.com
Calcium (Ca) Stress ToleranceImproves tolerance to abiotic stressors by increasing the activity of antioxidant enzymes. mdpi.com
Aluminum (Al) Growth ModulationAt low concentrations, can stimulate root and shoot growth in certain plant species like tea. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for calcium aluminum phosphonate, and how do reaction parameters influence crystallinity and phase purity?

  • This compound can be synthesized via controlled precipitation by adjusting pH (2.5–3.5), temperature (50–80°C), and reactant molar ratios (Al³⁺:Ca²⁺:phosphonate = 1:1:1 to 1:1:3). Hydrothermal methods are preferred for enhanced crystallinity, as seen in aluminum phenylphosphonate synthesis . Phase purity is validated using XRD and ³¹P NMR, which distinguish grafted phosphonate species from bulk phases .

Q. Which characterization techniques are critical for analyzing this compound’s structural and chemical properties?

  • XRD : Identifies crystalline phases and detects impurities (e.g., aluminum phosphate or calcium phosphonate byproducts) .
  • ³¹P CP-MAS NMR : Resolves phosphonate bonding modes (monodentate, bidentate, tridentate) and quantifies bulk vs. surface species .
  • FTIR : Confirms phosphonate functional groups (P–O–Al/Ca stretching at 900–1100 cm⁻¹) and hydration states .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition pathways (e.g., loss of coordinated water at 100–200°C) .

Q. How is this compound applied in selective ion separation or corrosion inhibition?

  • In rare earth purification, this compound achieves >90% rare earth recovery while suppressing aluminum co-precipitation (<15%) at pH 2.5–3.0 and 50°C . For corrosion inhibition, its phosphonate groups form stable chelates with metal surfaces, reducing oxidation rates in acidic environments. Synergistic effects with polymers enhance scale inhibition in water treatment systems .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s ion-binding selectivity and diffusion limitations?

  • Phosphonate groups exhibit preferential binding for Ca²⁺ over Al³⁺ due to charge density differences, but adsorption kinetics are limited by pore diffusion in hybrid materials. Elevated temperatures (50–70°C) improve diffusion coefficients, while excess Ca²⁺ saturates surface sites, reducing capacity . Molecular dynamics simulations suggest pH-dependent protonation of phosphonate groups alters binding affinity, with optimal selectivity at pH 2.5–3.5 .

Q. How do pH and temperature variations during synthesis affect the material’s morphology and performance in ion-exchange applications?

  • Lower pH (<2.5) promotes amorphous phases with higher surface area but reduced ion selectivity. At pH >3.5, competing hydroxide formation (e.g., Al(OH)₃) introduces impurities. Higher temperatures (80°C) favor lamellar structures with ordered phosphonate layers, enhancing ion-exchange capacity but increasing brittleness .

Q. How can contradictions in adsorption capacity data across studies be resolved?

  • Discrepancies arise from divergent experimental conditions:

  • Calcium interference : Excess Ca²⁺ in solution competes for phosphonate sites, leading to underestimated capacities in batch studies .
  • Particle size : Nanoporous adsorbents (pore size <2 nm) show higher capacities but slower kinetics due to diffusion limitations .
  • Standardizing testing protocols (e.g., fixed Ca²⁺/Al³⁺ ratios, controlled agitation) is critical for cross-study comparisons.

Q. What computational models are used to predict this compound’s interaction with divalent ions?

  • Poisson-Nernst-Planck (PNP) equations : Model ion transport through phosphonate-functionalized nanopores, incorporating pH-dependent charge density .
  • Density Functional Theory (DFT) : Calculates binding energies of Ca²⁺/Al³⁺ with phosphonate groups, revealing tridentate bonding as the most stable configuration .

Methodological Considerations

  • Synthesis Optimization : Use factorial design to evaluate interactions between pH, temperature, and reactant ratios .
  • Data Validation : Cross-reference XRD with ³¹P NMR to confirm absence of amorphous byproducts .
  • Kinetic Studies : Apply pseudo-second-order models to distinguish surface adsorption from pore diffusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.